5-Acetylacenaphthene
Overview
Description
5-Acetylacenaphthene is an organic compound derived from acenaphthene, a polycyclic aromatic hydrocarbon It is characterized by the presence of an acetyl group attached to the fifth position of the acenaphthene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetylacenaphthene can be synthesized through the Friedel-Crafts acylation of acenaphthene with acetyl chloride. This reaction is typically catalyzed by heteropoly acids, such as Keggin type heteropoly acids. The reaction conditions involve the use of a solvent like dichloromethane and a temperature range of 0-25°C. The yield and selectivity of this compound can be optimized by adjusting the catalyst concentration and reaction time .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar Friedel-Crafts acylation methods. The use of solid acid catalysts, such as silica-supported phosphotungstic heteropoly acid, has been explored to enhance the efficiency and environmental compatibility of the process. These catalysts are reusable and provide high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylacenaphthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the acenaphthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Acenaphthenequinone derivatives.
Reduction: 5-Hydroxyacenaphthene.
Substitution: Halogenated or nitrated acenaphthene derivatives.
Scientific Research Applications
5-Acetylacenaphthene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for more complex therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor for functional polymer materials.
Mechanism of Action
The mechanism of action of 5-acetylacenaphthene involves its ability to undergo electrophilic substitution reactionsThe molecular targets and pathways involved depend on the specific reactions and derivatives being studied .
Comparison with Similar Compounds
3-Acetylacenaphthene: Another acetylated derivative of acenaphthene, differing in the position of the acetyl group.
Acenaphthenequinone: An oxidized derivative of acenaphthene.
Acenaphthylene: A related polycyclic aromatic hydrocarbon with a similar structure but lacking the acetyl group.
Uniqueness: 5-Acetylacenaphthene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties.
Properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGRLGANSVWJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143306 | |
Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10047-18-4 | |
Record name | 5-Acetylacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylacenaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETYLACENAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7PK5DIE7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic route for 5-acetylacenaphthene?
A1: this compound is primarily synthesized via the Friedel-Crafts acylation of acenaphthene with acetyl chloride or benzoyl chloride. This reaction is typically catalyzed by silica-supported phosphotungstic heteropoly acid (PW/SiO2). This method has shown high yield (up to 81.3%) and selectivity (up to 93.6%) for this compound. []
Q2: Are there any alternative catalysts for the synthesis of this compound?
A2: While PW/SiO2 is a prominent catalyst, research also explores other heteropoly acid catalysts for the one-pot synthesis of this compound. [] This suggests ongoing efforts to optimize the synthesis with potentially more efficient and environmentally friendly catalysts.
Q3: What is the significance of the Friedel-Crafts acylation reaction in the context of this compound?
A3: The Friedel-Crafts acylation of acenaphthene doesn't exclusively yield this compound. Studies show that it results in a mixture of 5- and 3-acylacenaphthenes, with no 4-acylacenaphthenes observed. The ratio of these isomers varies depending on the acylating agent and the solvent used. [] This highlights the importance of reaction conditions in controlling the regioselectivity of the acylation.
Q4: How is this compound characterized?
A4: The synthesized this compound is typically characterized using a combination of analytical techniques. These include Gas Chromatography/Mass Spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These methods confirm the identity and purity of the synthesized compound.
Q5: Can this compound be used as a building block for polymers?
A5: Yes, this compound can be utilized as a monomer in polymer synthesis. For instance, it can be reacted with 4,4'-diacetyldiphenyl oxide to produce acenaphthenyl-containing oligophenylenes. These oligophenylenes can be further modified and used to create thermally stable three-dimensional polymers. []
Q6: Does the oxidation of this compound derivatives have any applications in polymer chemistry?
A6: Research indicates that oxidizing 1,3,5-tris(5-acenaphthenyl)benzene with lead tetraacetate leads to the formation of acetoxyacenaphthenyl groups. This modification is interesting because the acetoxyacenaphthenyl groups can be thermally deacetoxylated at 200°C, highlighting a potential pathway for controlled polymer modification or degradation. []
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